![molecular formula C9H13ClN2OS B1520795 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride CAS No. 1240527-34-7](/img/structure/B1520795.png)

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride

Vue d'ensemble

Description

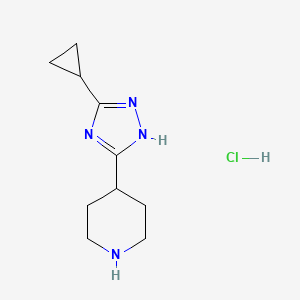

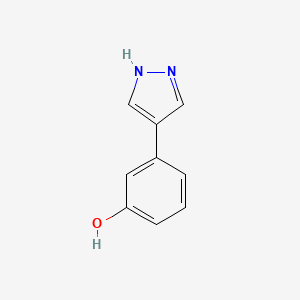

“2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1240527-34-7 . It has a molecular weight of 232.73 . The IUPAC name of this compound is 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2OS.ClH/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8;/h2,4H,1,3,5-6,10H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Applications De Recherche Scientifique

Drug Discovery and Development

The compound, with its CAS Number: 1240527-34-7, is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its core structure is conducive to binding with a range of biological targets, making it a versatile scaffold for medicinal chemistry. Researchers utilize it to develop new therapeutic agents with potential applications in treating diseases such as cancer, neurological disorders, and cardiovascular conditions .

Material Science

In material science, this compound’s unique chemical properties can be exploited to create novel materials with specific functionalities. For example, its incorporation into polymers could lead to materials with enhanced electrical conductivity or photoreactive properties, which are useful in the development of organic semiconductors or solar cells .

Chemical Synthesis

As a building block in organic synthesis, this compound is used to construct complex molecules through various chemical reactions. Its reactivity allows for the introduction of additional functional groups, enabling the synthesis of a wide array of derivatives with diverse chemical properties .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods or mass spectrometry. This aids in the identification and quantification of substances within complex mixtures, which is crucial in environmental analysis, food safety, and pharmaceutical quality control .

Biological Studies

The compound’s ability to interact with biological macromolecules can be harnessed to study protein-ligand interactions. This is particularly useful in understanding the mechanisms of action of drugs at the molecular level, which is essential for rational drug design .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be modified to develop new pesticides or herbicides. Its structural adaptability allows for the creation of compounds that can target specific pests or weeds without harming beneficial organisms or the environment .

Neuroscientific Research

Given its potential activity in the central nervous system, this compound may be used in neuroscience research to explore the treatment of neurodegenerative diseases. It could serve as a lead compound for the development of neuroprotective drugs .

Catalysis

Lastly, in catalysis, this compound could be used to develop new catalysts for chemical reactions. Its structure could facilitate the formation of catalytically active sites, leading to more efficient and selective chemical processes .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

A similar compound has been associated withDeoxyhypusine synthase (DHPS) , an enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A), which is key in regulating protein translation processes associated with tumor proliferation .

Mode of Action

If it acts similarly to the related compound, it may interact with DHPS, leading to changes in protein translation processes .

Biochemical Pathways

If it acts on dhps like the related compound, it could influence the hypusine modification pathway and thereby affect protein translation processes .

Result of Action

If it acts similarly to the related compound, it could influence protein translation processes, potentially affecting cellular functions .

Propriétés

IUPAC Name |

2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8;/h2,4H,1,3,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTSHJBUKAYQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)

![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)